molecular formula C21H14N2O8 B5102823 5-[4-(4-NITROPHENOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID

5-[4-(4-NITROPHENOXY)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B5102823
M. Wt: 422.3 g/mol
InChI Key: HRYNPYIWIYJMBQ-UHFFFAOYSA-N
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Description

5-[4-(4-Nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid is a multifunctional organic compound characterized by a benzene-1,3-dicarboxylic acid core substituted at position 5 with a 4-(4-nitrophenoxy)benzamido group. Key structural features include:

  • A benzamido linker (-NH-C(=O)-) connecting the central benzene ring to a 4-nitrophenoxy moiety.
  • A 4-nitrophenoxy group, which introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

This compound’s structural complexity and functional diversity make it valuable for synthesizing advanced materials, pharmaceuticals, and coordination polymers.

Properties

IUPAC Name

5-[[4-(4-nitrophenoxy)benzoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O8/c24-19(22-15-10-13(20(25)26)9-14(11-15)21(27)28)12-1-5-17(6-2-12)31-18-7-3-16(4-8-18)23(29)30/h1-11H,(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYNPYIWIYJMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-aminobenzoic acid to form 4-(4-nitrophenoxy)benzoic acid. This intermediate is further reacted with isophthalic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(4-nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a rigid structure that can interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Substituent Effects: Nitro Group vs. Other Functional Groups

The 4-nitrophenoxy group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent on Benzamido/Phenoxy Group Key Properties Reference
5-[4-(4-Nitrophenoxy)benzamido]benzene-1,3-dicarboxylic acid 4-Nitro (electron-withdrawing) High reactivity in nucleophilic substitutions; enhanced acidity due to nitro group
2-{[5-(4-Methylbenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid 4-Methyl (electron-donating) Reduced electronic effects compared to nitro; lower thermal stability
Ethyl 2-(4-methoxybenzamido)-5-phenylthiophene-3-carboxylate 4-Methoxy (electron-donating) Increased solubility in polar solvents; reduced biological activity

Key Insight : The nitro group’s electron-withdrawing nature enhances electrophilic reactivity and stabilizes negative charges, making the target compound more acidic and reactive than methyl- or methoxy-substituted analogs.

Functional Group Arrangement: Carboxylic Acids vs. Other Acid Derivatives

The benzene-1,3-dicarboxylic acid backbone differentiates this compound from structurally related acids:

Compound Name Functional Groups Applications Reference
5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid Three carboxylic acid groups Superior coordination with metal ions; used in MOF synthesis
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) Two hydroxyl groups, one carboxylic acid Antioxidant properties; limited use in coordination chemistry

Key Insight : The dual carboxylic acid groups in the target compound facilitate robust hydrogen bonding and metal coordination, whereas caffeic acid’s hydroxyl groups prioritize antioxidant activity over structural complexity.

Structural Analogues in Heterocyclic Systems

While the target compound lacks a heterocyclic core, its benzamido linker and nitrophenoxy group share similarities with bioactive thiophene derivatives:

Compound Name Core Structure Biological Activity Reference
Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate Thiophene with nitrobenzamido Antimicrobial activity; moderate solubility
2-Aminothiazole derivatives Thiazole core Anticancer and antimicrobial applications

Key Insight : The benzamido-nitro combination in the target compound may offer synergistic biological activity, though its primary utility lies in material science due to its rigid aromatic system.

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